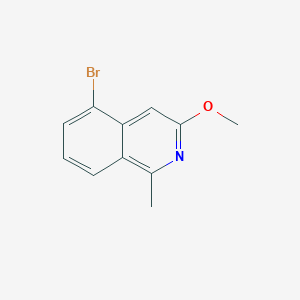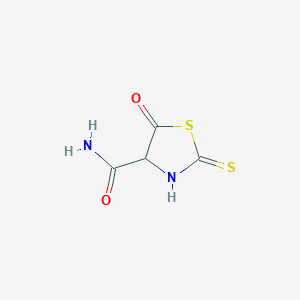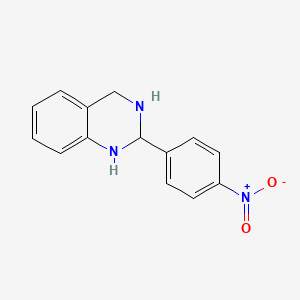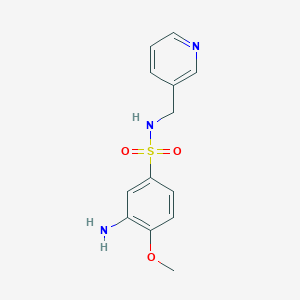
3-amino-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound, in particular, has garnered attention due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves multiple steps. One common approach is the reaction of 3-aminopyridine with methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale batch processes are often employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Typical reducing agents are iron and hydrogen gas.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 3-amino-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has been studied for its potential antimicrobial properties. It may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antibiotics.
Medicine: The compound's potential medicinal applications include its use as a drug precursor. Its ability to interact with biological targets makes it a valuable compound in drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.
Mécanisme D'action
The mechanism by which 3-amino-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-Amino-3-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
3-Amino-4-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
3-Amino-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide
Uniqueness: 3-Amino-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity. The position of the amino and methoxy groups on the benzene ring, as well as the pyridin-3-ylmethyl substituent, contribute to its distinct properties compared to similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C13H15N3O3S |
|---|---|
Poids moléculaire |
293.34 g/mol |
Nom IUPAC |
3-amino-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H15N3O3S/c1-19-13-5-4-11(7-12(13)14)20(17,18)16-9-10-3-2-6-15-8-10/h2-8,16H,9,14H2,1H3 |
Clé InChI |
YEIKPBBKECVKCB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


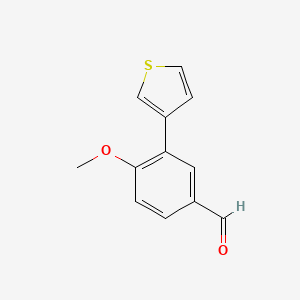
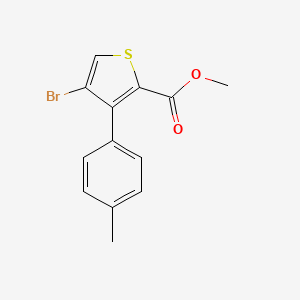
![1-(4-Chlorophenyl)-2-(4-[2-(1H-indol-3-YL)ethyl]pyridinium-1-YL)ethan-1-onebromide](/img/structure/B15355500.png)

![1-[5-Iodo-2-(methyloxy)phenyl]-2-piperazinone](/img/structure/B15355516.png)

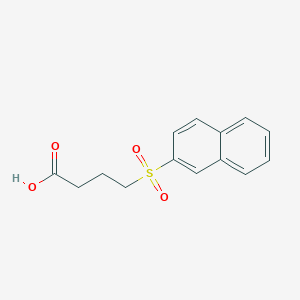

![3-[4-(Aminomethyl)phenyl]propan-1-amine](/img/structure/B15355537.png)
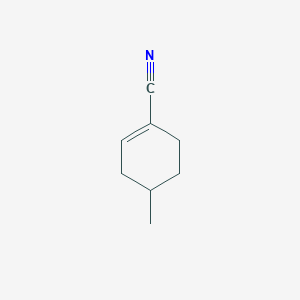
![6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B15355547.png)
